molecular formula C20H25N5O2 B5597810 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5597810
M. Wt: 367.4 g/mol
InChI Key: DZCYBNYITYPNOJ-UHFFFAOYSA-N
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Description

1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one belongs to a broader class of compounds that have been synthesized and characterized for their unique structural properties. These compounds, including various spiro and fused heterocycles, have been extensively studied for their potential applications in medicinal chemistry and materials science. For example, Hamama et al. (2011) explored the synthesis of fused and spiro quinuclidine and its C-nucleosides, revealing the versatility of quinuclidin-3-one as an intermediate for creating complex nitrogen heterocycles (Hamama, Zoorob, & El‐Magid, 2011). Similarly, Shi and Yan (2016) demonstrated the synthesis of functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] through a three-component reaction, highlighting the efficiency of piperidine in facilitating the formation of spiro compounds under mild conditions (Shi & Yan, 2016).

Potential Biological Activities

The structural complexity and unique properties of spiro compounds, including those related to the queried chemical structure, have prompted research into their potential biological activities. Dandia et al. (2007) synthesized fluorine-containing substituted spiro compounds and noted their potential for biological screening, indicating the interest in these molecules for pharmacological applications (Dandia, Gautam, & Jain, 2007). Moreover, the design and synthesis of novel spiropiperidines with high potency and selectivity as sigma receptor ligands by Maier and Wünsch (2002) exemplify the therapeutic potential of these compounds in treating disorders related to the sigma receptor (Maier & Wünsch, 2002).

Antimicrobial and Antitumor Activities

Compounds structurally similar to this compound have been evaluated for their antimicrobial and antitumor activities. Hamama et al. (2012) investigated the regioselective synthesis of isoxazolo[5,4‐b]pyridines and related annulated compounds, including quinoline derivatives, for potential antitumor evaluation, highlighting the relevance of these compounds in the search for new cancer treatments (Hamama, Ibrahim, & Zoorob, 2012). Patel et al. (2012) synthesized a series of thiazolidinone derivatives with demonstrated antimicrobial activity, further underscoring the potential of spiro compounds in developing new antimicrobial agents (Patel, Patel, Patel, & Kumari, 2012).

Properties

IUPAC Name

1'-[2-(3,5-dimethylpyrazol-1-yl)propanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13-12-14(2)25(23-13)15(3)18(26)24-10-8-20(9-11-24)19(27)21-16-6-4-5-7-17(16)22-20/h4-7,12,15,22H,8-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCYBNYITYPNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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